molecular formula C13H12ClFN2O B14034346 2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride

2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride

Cat. No.: B14034346
M. Wt: 266.70 g/mol
InChI Key: DOSJXEADSYGAEJ-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-N-phenylbenzamide hydrochloride is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro group, and a phenyl group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-fluoro-N-phenylbenzamide hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-6-nitrobenzoic acid with aniline under specific conditions. The nitro group is reduced to an amino group, and the resulting compound is then converted to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluoro group can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C13H12ClFN2O

Molecular Weight

266.70 g/mol

IUPAC Name

2-amino-6-fluoro-N-phenylbenzamide;hydrochloride

InChI

InChI=1S/C13H11FN2O.ClH/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9;/h1-8H,15H2,(H,16,17);1H

InChI Key

DOSJXEADSYGAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N.Cl

Origin of Product

United States

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